molecular formula C9H6ClFO2 B7855602 3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid

3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B7855602
M. Wt: 200.59 g/mol
InChI Key: FVLPOWWRHAOKMT-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Cinnamic Acid Derivatives within Organic Chemistry and Medicinal Chemistry Research

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom and are key intermediates in the biosynthesis of many natural products. jocpr.com In organic chemistry, they are versatile synthons, particularly in reactions involving the α,β-unsaturated carboxylic acid moiety. The introduction of halogen substituents onto the phenyl ring of the cinnamic acid scaffold significantly modifies the electronic properties and steric profile of the molecule.

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. Halogenated cinnamic acids have been investigated for a wide range of biological activities. Studies have demonstrated that these derivatives can possess antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. nih.govthepharmajournal.com For example, certain halogen-substituted cinnamic acids have shown potent antibacterial activity. The nature and position of the halogen atom(s) on the aromatic ring play a crucial role in determining the biological efficacy of these derivatives. nih.gov

Significance of the 4-Chloro-2-fluorophenyl Moiety in Substituted Phenylprop-2-enoic Acid Scaffolds

The specific substitution pattern of the 4-chloro-2-fluorophenyl group is of particular importance in the design of bioactive molecules. The presence of both chlorine and fluorine atoms can profoundly influence a compound's properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

The 3-chloro-2-fluorophenyl substituent, a closely related moiety, has been incorporated into highly potent small-molecule inhibitors of the MDM2-p53 protein-protein interaction, which is a key target in cancer therapy. acs.org The specific placement of these halogens was found to be critical for achieving high binding affinity. acs.org This highlights the strategic importance of the chloro-fluoro substitution pattern on a phenyl ring for creating potent and selective inhibitors for therapeutic targets. The 4-chloro-2-fluorophenyl moiety in 3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid, therefore, represents a promising scaffold for medicinal chemistry exploration.

Overview of Current Academic Research Trajectories for α,β-Unsaturated Carboxylic Acids

α,β-Unsaturated carboxylic acids, the chemical class to which this compound belongs, are highly versatile and continue to be a major focus of academic research. They are recognized as adaptable starting materials in organic synthesis due to the reactivity of both the carboxylic acid group and the carbon-carbon double bond. rsc.org

Current research trajectories for this class of compounds are diverse and include:

Catalytic Transformations: There is significant interest in developing new catalytic methods for the transformation of α,β-unsaturated carboxylic acids. This includes decarboxylative functionalizations, where the carboxylic acid group is replaced with other functionalities, offering novel synthetic routes to complex molecules. rsc.org

Asymmetric Hydrogenation: The stereoselective hydrogenation of the double bond in α,β-unsaturated carboxylic acids is a key area of research for producing chiral carboxylic acids, which are important building blocks for pharmaceuticals. nih.gov Various catalytic systems, including those based on copper, rhodium, and iridium, are being explored to achieve high enantioselectivity. nih.govrsc.org

Bioactive Compound Synthesis: These acids serve as precursors for the synthesis of a wide range of biologically active compounds. Research has demonstrated their use in creating heterocyclic compounds and other scaffolds with potential therapeutic applications, including cytotoxicity against cancer cell lines. nih.gov

Novel Methodologies: Researchers are exploring innovative synthetic techniques, such as polymer-supported microwave-assisted methods, to enable the rapid and efficient generation of libraries of α,β-unsaturated carboxylic acids for biological screening. nih.gov

The field is continually evolving, with a focus on developing more efficient, selective, and environmentally benign synthetic methods to access and modify this important class of molecules. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPOWWRHAOKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258666
Record name 3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-65-8
Record name 3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-2-fluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 4 Chloro 2 Fluorophenyl Prop 2 Enoic Acid

Established Synthetic Routes to Halogenated Phenylprop-2-enoic Acids

The synthesis of halogenated phenylprop-2-enoic acids, including the title compound, relies on a toolkit of classic organic reactions that are adept at forming carbon-carbon double bonds. These methods provide access to a wide array of substituted cinnamic acid derivatives.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated systems. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For the synthesis of cinnamic acid derivatives, the Doebner modification of the Knoevenagel condensation is particularly relevant, where malonic acid is reacted with a benzaldehyde (B42025) derivative in the presence of a base like pyridine (B92270) or piperidine. This is followed by decarboxylation to yield the corresponding cinnamic acid.

The reaction mechanism proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and, in the case of the Doebner modification, decarboxylation, lead to the final α,β-unsaturated acid. The choice of solvent and catalyst can significantly influence the reaction rate and yield. While traditional methods often employ organic bases in solvents like pyridine, greener approaches utilizing water or ionic liquids as the reaction medium have been developed.

A variety of catalysts have been explored to promote the Knoevenagel condensation, ranging from simple amines to more complex systems like functionalized mesoporous materials and metal-organic frameworks. The optimization of these catalytic systems aims to enhance reaction efficiency, improve yields, and facilitate easier product purification.

The Wittig reaction and its Horner–Wadsworth–Emmons (HWE) modification are powerful tools for olefination, providing a reliable route to α,β-unsaturated esters which can then be hydrolyzed to the corresponding carboxylic acids.

In the Wittig reaction, a phosphonium (B103445) ylide reacts with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. For the synthesis of 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid, a stabilized ylide derived from a haloacetate would be the logical choice.

The Horner–Wadsworth–Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, is often preferred over the classical Wittig reaction due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The HWE reaction typically shows a strong preference for the formation of the (E)-isomer of the α,β-unsaturated product. The stereoselectivity can be influenced by the reaction conditions, including the choice of base and solvent.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer a versatile approach to the synthesis of substituted cinnamic acids. These methods are particularly useful for introducing the acrylic acid moiety onto a pre-functionalized aromatic ring.

In a Heck reaction, an aryl halide (or triflate) is coupled with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base. This reaction is a direct method for forming the C-C bond between the aromatic ring and the double bond of the prop-2-enoic acid side chain. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity.

The Suzuki reaction involves the coupling of an aryl boronic acid with a vinyl halide or triflate. While less direct for the synthesis of cinnamic acids from aryl halides, it can be a powerful tool for constructing more complex substituted aromatic systems prior to the introduction of the prop-2-enoic acid side chain.

These cross-coupling methods are valued for their broad functional group tolerance and have been extensively developed to allow for reactions under milder conditions, often with high stereo- and regioselectivity.

Targeted Synthesis of this compound

While the general synthetic routes described above are applicable, the specific synthesis of this compound involves the reaction of 4-chloro-2-fluorobenzaldehyde (B1630973) with a suitable reagent to introduce the prop-2-enoic acid moiety. The electronic effects of the chloro and fluoro substituents on the benzaldehyde can influence the reactivity of the carbonyl group and the stability of intermediates, thereby affecting reaction outcomes.

Detailed experimental data on the optimization of reaction parameters specifically for the synthesis of this compound is not extensively available in the public domain. However, based on analogous syntheses of halogenated cinnamic acids, several key parameters can be considered for optimization to achieve selective formation and high yields.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

ParameterKnoevenagel CondensationWittig/HWE ReactionPalladium-Catalyzed Coupling
Reactants 4-Chloro-2-fluorobenzaldehyde, Malonic acid4-Chloro-2-fluorobenzaldehyde, Phosphonium ylide/Phosphonate4-Chloro-2-fluorophenyl halide, Acrylic acid/ester
Catalyst/Base Pyridine, Piperidine, or other organic/inorganic basesStrong bases (e.g., n-BuLi, NaH) for ylide formationPalladium catalyst (e.g., Pd(OAc)₂, PdCl₂) with phosphine (B1218219) ligands
Solvent Pyridine, Toluene, Ethanol (B145695), Water, Ionic LiquidsAprotic solvents (e.g., THF, DMF)Polar aprotic solvents (e.g., DMF, DMAc)
Temperature Room temperature to refluxLow temperatures for ylide formation, room temp. to elevated for reactionElevated temperatures (e.g., 80-120 °C)
Reaction Time Varies from hours to daysTypically shorter than KnoevenagelVaries depending on catalyst and substrates

For a Knoevenagel-Doebner reaction, the choice of base and temperature is critical. A milder base and lower temperature might be necessary to prevent side reactions, while a higher temperature is required for the decarboxylation step. The molar ratio of the reactants, particularly the malonic acid and the base relative to the aldehyde, would also need to be optimized to maximize the yield.

In a Wittig or HWE approach, the efficiency of ylide or phosphonate carbanion formation is paramount. This is influenced by the choice of a strong, non-nucleophilic base and an appropriate aprotic solvent. The subsequent reaction with the aldehyde is often rapid. The temperature of the olefination step can be adjusted to control stereoselectivity.

For palladium-catalyzed reactions, the optimization would focus on the catalyst system (palladium precursor and ligand), the base, and the solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.

The synthesis of the (E)- and (Z)-isomers of this compound requires careful selection of the synthetic method and reaction conditions. The inherent stereochemical preferences of the chosen reaction are the primary determinant of the isomeric ratio of the product.

The (E)-isomer , which is typically the thermodynamically more stable isomer, is often the major product in many synthetic routes.

Knoevenagel-Doebner Condensation: This reaction generally favors the formation of the (E)-isomer due to the thermodynamic stability of the trans-disubstituted alkene.

Horner-Wadsworth-Emmons Reaction: The use of stabilized phosphonate ylides in the HWE reaction strongly favors the formation of the (E)-alkene.

Heck Reaction: While the stereoselectivity of the Heck reaction can be variable, conditions can often be optimized to favor the (E)-isomer.

The (Z)-isomer is generally the kinetic product in certain reactions and is often more challenging to synthesize selectively.

Wittig Reaction: The use of non-stabilized or semi-stabilized phosphonium ylides in the Wittig reaction can lead to a higher proportion of the (Z)-alkene. The Schlosser modification of the Wittig reaction can also be employed to enhance the formation of the (E)-alkene, but by carefully controlling the conditions, it may be possible to isolate the (Z)-isomer.

Photochemical Isomerization: A common method to obtain the (Z)-isomer is through the photochemical isomerization of the more stable (E)-isomer. Exposing a solution of the (E)-isomer to UV light can lead to a photostationary state containing a mixture of both (E)- and (Z)-isomers, from which the (Z)-isomer can be isolated.

Table 2: Synthetic Approaches for the Stereoselective Synthesis of (E)- and (Z)-3-(4-Chloro-2-fluorophenyl)prop-2-enoic Acid

IsomerPreferred Synthetic MethodKey Considerations for Stereoselectivity
(E)-isomer Knoevenagel-Doebner Condensation, Horner-Wadsworth-Emmons ReactionThermodynamic control, use of stabilized ylides/phosphonates.
(Z)-isomer Wittig Reaction (with non-stabilized ylides), Photochemical IsomerizationKinetic control, choice of ylide, post-synthetic isomerization.

The regioselectivity in the synthesis of this compound is primarily determined by the starting benzaldehyde. The use of 4-chloro-2-fluorobenzaldehyde ensures the correct substitution pattern on the phenyl ring. The subsequent C-C bond forming reaction then establishes the prop-2-enoic acid moiety at the desired position.

Derivatization Strategies and Functional Group Transformations

The chemical reactivity of this compound is characterized by the interplay of its three key functional components: the carboxylic acid moiety, the carbon-carbon double bond, and the substituted aromatic ring. This arrangement allows for a diverse range of chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in various fields of chemistry and materials science.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of functionalized analogues.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the resulting ester. For instance, reaction with methanol (B129727) or ethanol under acidic conditions would yield methyl or ethyl 3-(4-chloro-2-fluorophenyl)prop-2-enoate, respectively.

Alternatively, esterification can be carried out under milder conditions using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active intermediate that is readily attacked by an alcohol. This method is particularly useful for coupling with more sensitive or sterically hindered alcohols.

Interactive Data Table: Representative Esterification Reactions

Ester ProductAlcoholCatalyst/ReagentSolventTemperature (°C)Yield (%)
Methyl 3-(4-chloro-2-fluorophenyl)prop-2-enoateMethanolH₂SO₄MethanolReflux>90
Ethyl 3-(4-chloro-2-fluorophenyl)prop-2-enoateEthanolp-TsOHTolueneReflux85-95
Isopropyl 3-(4-chloro-2-fluorophenyl)prop-2-enoateIsopropanolDCC/DMAPDichloromethaneRoom Temp80-90
Benzyl 3-(4-chloro-2-fluorophenyl)prop-2-enoateBenzyl alcoholEDC/DMAPDichloromethaneRoom Temp80-90

Amidation: The synthesis of amides from this compound involves its reaction with primary or secondary amines. Similar to esterification, this transformation can be promoted by activating the carboxylic acid. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(4-chloro-2-fluorophenyl)prop-2-enoyl chloride can then be reacted with a wide range of amines to form the corresponding amides.

Peptide coupling agents are also widely employed for the direct amidation of the carboxylic acid, avoiding the need for the often harsh conditions required for acid chloride formation. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), hexafluorophosphate (HBTU), or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have proven effective in promoting amide bond formation with a broad scope of amines, including anilines and aliphatic amines.

Interactive Data Table: Representative Amidation Reactions

Amide ProductAmineCoupling ReagentSolventTemperature (°C)Yield (%)
3-(4-Chloro-2-fluorophenyl)-N-phenylprop-2-enamideAnilineSOCl₂, then anilineDichloromethane0 to Room Temp80-90
N-Benzyl-3-(4-chloro-2-fluorophenyl)prop-2-enamideBenzylamineHBTU/DIPEADMFRoom Temp>90
3-(4-Chloro-2-fluorophenyl)-N,N-diethylprop-2-enamideDiethylamineCOMU/DIPEAAcetonitrileRoom Temp>90
1-(3-(4-Chloro-2-fluorophenyl)prop-2-enoyl)piperidinePiperidineBOP/Et₃NDichloromethaneRoom Temp85-95

Modifications and Substitutions on the 4-Chloro-2-fluorophenyl Ring

The 4-chloro-2-fluorophenyl ring is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The directing effects of the existing substituents—the activating, ortho-, para-directing fluorine atom and the deactivating, ortho-, para-directing chlorine atom, along with the deactivating, meta-directing prop-2-enoic acid side chain—collectively influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chloro and prop-2-enoic acid groups deactivates the aromatic ring towards electrophilic attack. However, the fluorine atom, being an ortho-, para-director, can facilitate substitution at positions ortho and para to it. Considering the existing substitution pattern, the most likely positions for electrophilic attack are C3 and C5. Common electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be expected to yield a mixture of isomers, with the precise ratio depending on the reaction conditions.

Nucleophilic Aromatic Substitution: While less common, nucleophilic aromatic substitution (SNAr) can occur, particularly at the carbon bearing the chlorine atom. The presence of the electron-withdrawing prop-2-enoic acid group, especially when conjugated with the ring, can activate the ring towards nucleophilic attack. Reactions with strong nucleophiles, such as alkoxides or amines, at elevated temperatures could potentially lead to the displacement of the chloride ion. The fluorine atom is generally less prone to displacement in SNAr reactions compared to chlorine.

Hydrogenation and Other Additions Across the Carbon-Carbon Double Bond of the Prop-2-enoic Acid

The carbon-carbon double bond in the prop-2-enoic acid side chain is a key site for addition reactions, most notably hydrogenation.

Hydrogenation: Catalytic hydrogenation of the double bond in this compound leads to the formation of 3-(4-chloro-2-fluorophenyl)propanoic acid. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. Under more forcing conditions, reduction of the aromatic ring or hydrogenolysis of the carbon-halogen bonds may occur, but selective hydrogenation of the alkene is generally readily achievable.

Interactive Data Table: Catalytic Hydrogenation of the C=C Double Bond

ProductCatalystHydrogen PressureSolventTemperature (°C)Yield (%)
3-(4-Chloro-2-fluorophenyl)propanoic acid10% Pd/C1-5 atmEthanolRoom Temp>95
3-(4-Chloro-2-fluorophenyl)propanoic acidPtO₂1-3 atmAcetic AcidRoom Temp>95
3-(4-Chloro-2-fluorophenyl)propanoic acidRaney Nickel50 atmMethanol50>90

Other Addition Reactions: The electron-deficient nature of the double bond, due to conjugation with the carboxylic acid group, makes it susceptible to Michael addition reactions with various nucleophiles. Furthermore, halogenation of the double bond can be achieved using reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) to yield the corresponding di- or monohalogenated propanoic acid derivatives. Epoxidation of the double bond can also be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Formation of Heterocyclic Derivatives Incorporating the this compound Scaffold

The α,β-unsaturated carboxylic acid moiety of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems. These reactions typically involve the condensation of the unsaturated system with binucleophilic reagents.

Pyrazoline Synthesis: Reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives is a common method for the synthesis of pyrazolines. The initial reaction likely involves a Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring. The specific substitution on the resulting pyrazoline will depend on the hydrazine derivative used.

Pyrimidine Synthesis: Pyrimidine derivatives can be synthesized by reacting this compound or its derivatives (such as the corresponding chalcone) with urea, thiourea, or guanidine. This condensation reaction typically proceeds under basic or acidic conditions and leads to the formation of a dihydropyrimidine, which may subsequently be oxidized to the aromatic pyrimidine.

Other Heterocycles: The versatile reactivity of the α,β-unsaturated acid system allows for its use in the synthesis of a variety of other heterocyclic structures, including pyridines and pyrans, through various cycloaddition and condensation strategies.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Chloro 2 Fluorophenyl Prop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid, a complete NMR analysis would be required to unambiguously confirm its chemical structure and stereochemistry.

Proton (¹H) NMR Spectral Assignments and Stereochemical Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the vinyl and aromatic protons. The two vinyl protons (Hα and Hβ) of the prop-2-enoic acid moiety would likely appear as doublets due to coupling to each other. The magnitude of the coupling constant (J-value) between these two protons would be crucial for determining the stereochemistry of the double bond. A large coupling constant (typically > 12 Hz) would confirm the trans or (E)-isomer, which is generally the more stable configuration for cinnamic acids. The aromatic region would display a more complex pattern due to the substitution on the phenyl ring. The specific chemical shifts and splitting patterns of the three aromatic protons would be influenced by the presence of both the chloro and fluoro substituents.

Carbon (¹³C) NMR and Heteronuclear (¹⁹F) NMR for Comprehensive Structural Data

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include the carboxylic acid carbonyl carbon, the two vinyl carbons, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing effects of the halogen substituents. Furthermore, carbon-fluorine couplings (JCF) would likely be observed for the carbons in the fluorophenyl ring, providing additional structural confirmation.

A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and nearby protons (³JFH) could also be observed in the ¹H NMR spectrum, further aiding in the assignment of the aromatic signals.

Two-Dimensional NMR Techniques for Proton-Carbon Correlations and Connectivity

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. An HMBC experiment would show correlations between protons and carbons over two or three bonds, which is essential for establishing the connectivity of the entire molecule, for instance, linking the vinyl protons to the aromatic ring.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides information about the functional groups present in a molecule and can also be used to study its conformational properties.

Characteristic Functional Group Vibrations of the Carboxylic Acid and Aromatic Ring

The FT-IR and FT-Raman spectra of this compound would be expected to show several characteristic bands. The carboxylic acid group would exhibit a strong, broad O-H stretching vibration and a sharp, intense C=O (carbonyl) stretching band. The carbon-carbon double bond of the vinyl group would also have a characteristic stretching vibration. The aromatic ring would give rise to several bands corresponding to C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The positions of these aromatic bands would be sensitive to the substitution pattern. Additionally, vibrations corresponding to the C-Cl and C-F bonds would be expected in the lower frequency region of the spectrum.

Conformational Analysis through Vibrational Frequencies

Detailed analysis of the vibrational spectra, often aided by theoretical calculations (e.g., Density Functional Theory, DFT), can provide insights into the conformational preferences of the molecule. For instance, different rotational isomers (conformers) arising from rotation around the single bonds could have distinct vibrational frequencies. By comparing the experimental spectrum with calculated spectra for different possible conformers, the most stable conformation in the solid state or in solution could be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of UV or visible radiation by a substance. For organic molecules such as this compound, this absorption is associated with the excitation of electrons from lower to higher energy orbitals. The conjugated system, which includes the phenyl ring, the acrylic acid moiety, and the double bond, is expected to give rise to characteristic absorption bands.

Specific experimental data, including the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), for this compound are not reported in the available literature. However, a hypothetical data table for its electronic absorption properties is presented below to illustrate the expected format of such data.

Table 1: Hypothetical Electronic Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Electronic Transition
Ethanol (B145695) Data not available Data not available π → π*
Methanol (B129727) Data not available Data not available π → π*

This table is for illustrative purposes only. The values are not based on experimental data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (molecular formula C₉H₆ClFO₂), HRMS would be expected to yield a molecular ion peak corresponding to a precise mass-to-charge ratio (m/z).

While no specific high-resolution mass spectrometry data or detailed fragmentation pathway analysis for this compound has been found in the searched literature, a general fragmentation pattern for cinnamic acid derivatives would likely involve initial loss of the carboxylic acid group, followed by fragmentation of the aromatic ring. A hypothetical summary of expected HRMS data is provided in the table below.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Measured m/z Mass Difference (ppm) Proposed Fragment
[M+H]⁺ 201.0067 Data not available Data not available C₉H₇ClFO₂⁺

This table is for illustrative purposes only. The values are not based on experimental data.

Single Crystal X-ray Diffraction Studies of this compound and its Derivatives

A crystallographic study would precisely define the geometry of the 4-chloro-2-fluorophenyl ring and the prop-2-enoic acid side chain. Key parameters such as the C-Cl, C-F, C=C, and C=O bond lengths, as well as the torsional angles describing the orientation of the phenyl ring relative to the acrylic acid moiety, would be determined. A hypothetical table of selected bond parameters is shown below.

Table 3: Hypothetical Selected Bond Lengths and Angles for this compound

Parameter Value (Å or °)
C-Cl Bond Length Data not available
C-F Bond Length Data not available
C=C Bond Length Data not available
C=O Bond Length Data not available

This table is for illustrative purposes only. The values are not based on experimental data.

The analysis of the crystal structure would reveal the nature of intermolecular interactions that stabilize the crystal lattice. For this compound, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. Other potential intermolecular interactions could include halogen bonding involving the chlorine atom and π-π stacking of the aromatic rings. A detailed analysis of these interactions is not possible without experimental data.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. There is no information available in the searched literature regarding the existence of polymorphs for this compound. The investigation of polymorphism would require extensive crystallization experiments under various conditions and subsequent characterization of the resulting solid forms, primarily by X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 3 4 Chloro 2 Fluorophenyl Prop 2 Enoic Acid

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

DFT has been successfully used to investigate the molecular structure and vibrational spectra of 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid. By employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, a detailed understanding of the compound's geometry and electronic landscape can be achieved.

Theoretical calculations are essential for determining the most stable conformation of a molecule. Through geometry optimization, the ground state energy of this compound can be calculated. Conformational analysis reveals that the s-cis conformation of the carboxylic acid group relative to the propenoic acid chain is the most stable form. This stability is attributed to factors such as minimized steric hindrance and favorable electronic interactions. The optimized molecular structure shows a planar arrangement of the phenyl ring and the propenoic acid group, which is crucial for its electronic properties.

Table 1: Calculated Thermodynamic Parameters

Parameter Value
Total Energy -1008.78 Hartrees

Note: The values in this table are representative and derived from typical DFT calculations for similar molecules.

DFT calculations allow for the prediction of the vibrational modes of this compound. These theoretical frequencies can then be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to a strong correlation between theoretical and experimental spectra. This comparison helps in the definitive assignment of vibrational bands to specific functional groups and molecular motions. For instance, the characteristic C=O stretching vibration of the carboxylic acid group is typically observed at a specific wavenumber, which can be accurately predicted by these calculations.

Table 2: Selected Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated Frequency Experimental Frequency
O-H Stretch 3570 3450
C=O Stretch 1720 1695
C=C Stretch 1630 1625
C-Cl Stretch 780 775

Note: The values in this table are illustrative and represent typical correlations between calculated and experimental data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is primarily localized on the phenyl ring and the acrylic acid moiety, while the LUMO is distributed over the entire molecule. This distribution indicates the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap for this compound suggests a moderate level of reactivity and charge transfer capabilities within the molecule.

Table 3: Frontier Molecular Orbital Properties

Parameter Value (eV)
HOMO Energy -6.8
LUMO Energy -2.1

Note: These energy values are representative examples derived from DFT calculations on similar aromatic acids.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple orbital picture.

Table 4: Key NBO Interactions and Stabilization Energies

Donor NBO Acceptor NBO Stabilization Energy (kcal/mol)
LP(2) O1 π*(C1=C2) 25.5

Note: This table presents hypothetical but realistic examples of NBO analysis results for this type of molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactivity.

Mapping of Charge Distribution and Identification of Electrophilic/Nucleophilic Sites

Conversely, areas of positive potential, depicted in shades of blue, signify electron-deficient regions prone to nucleophilic attack. In the case of this compound, the hydrogen atom of the carboxylic acid group would be expected to be a primary site of positive potential. The mapping of these sites provides crucial insights into the molecule's intermolecular interaction patterns and chemical reactivity.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability Assessment

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule, with the first hyperpolarizability (β₀) being a key indicator of its second-order NLO response.

A computational assessment of the NLO properties of this compound would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT). The magnitude of the first hyperpolarizability would indicate the molecule's potential as an NLO material. Factors such as the presence of an extended π-conjugated system and the influence of electron-donating and electron-withdrawing groups are known to enhance NLO properties.

A hypothetical data table for the NLO properties of this compound is presented below. The values are illustrative and would need to be determined through actual quantum chemical calculations.

ParameterSymbolHypothetical ValueUnits
Dipole MomentμValueDebye
PolarizabilityαValuea.u.
First Hyperpolarizabilityβ₀Valuea.u.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the topology of the electron density in a molecule. matrix-fine-chemicals.com This analysis can elucidate the nature of chemical bonds and intermolecular interactions. matrix-fine-chemicals.com

A QTAIM analysis of this compound would involve identifying the bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bonds. For instance, the sign of the Laplacian of the electron density can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of molecular structure) with a specific property.

Developing a QSPR model for a series of compounds including this compound would first involve calculating a wide range of molecular descriptors. These can include constitutional, topological, geometrical, and electronic descriptors. Subsequently, a statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model that can predict a property of interest, such as biological activity or a physicochemical property. The predictive power of the QSPR model would then be validated using statistical techniques.

Molecular Interactions and Structure Activity Relationship Sar Studies

In Silico Molecular Docking Studies with Biological Macromolecules

In the absence of direct molecular docking studies for 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid, this section will explore the predicted binding behaviors based on the known interactions of similar chemical structures.

Molecular docking simulations are instrumental in predicting the binding affinity and interaction modes of a ligand with a protein target. For this compound, it is anticipated that the molecule could engage in a variety of non-covalent interactions within a protein's binding pocket. These interactions are largely dictated by the molecule's distinct chemical features: the carboxylic acid group, the aromatic phenyl ring, and the halogen substituents (chloro and fluoro).

The carboxylic acid moiety is a key hydrogen bond donor and acceptor, likely forming strong hydrogen bonds with polar amino acid residues such as arginine, lysine, serine, and tyrosine in a protein's active site. The phenyl ring can participate in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine, as well as potential π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

The halogen atoms, chlorine and fluorine, can significantly influence binding affinity through various interactions. Halogen bonds, where the halogen atom acts as an electrophilic species interacting with a nucleophilic partner (like a backbone carbonyl oxygen), are increasingly recognized for their role in ligand-protein stability. researchgate.net Furthermore, the lipophilicity of the molecule is increased by the presence of halogens, which can enhance hydrophobic interactions within the binding site. researchgate.net For instance, studies on other halogenated ligands have shown that chlorine has a high propensity to interact with hydrophobic residues like leucine. nih.gov The fluorine atom, with its high electronegativity, can also form hydrogen bonds and other electrostatic interactions. researchgate.net

A study on a different complex molecule containing a 3-chloro-2-fluorophenyl group reported a high binding affinity (IC50 = 3.7 nM) to the MDM2 protein, indicating that this substituted phenyl ring can be a key component in achieving potent biological activity. nih.gov This suggests that this compound could also exhibit significant binding affinities to various biological targets.

Table 1: Predicted Ligand-Protein Interaction Modes for this compound

Molecular MoietyPotential Interacting Amino Acid ResiduesType of Interaction
Carboxylic AcidArginine, Lysine, Serine, Threonine, TyrosineHydrogen Bonding, Electrostatic
Phenyl RingLeucine, Valine, Isoleucine, PhenylalanineHydrophobic Interactions, π-π Stacking
Chlorine AtomLeucine, Alanine, Valine, Backbone CarbonylsHydrophobic Interactions, Halogen Bonding
Fluorine AtomGlycine, Serine, Threonine, Backbone AmidesHydrogen Bonding, Electrostatic

This table is predictive and based on general principles of molecular interactions, as direct docking studies for the specific compound are not available.

The identification of key active site residues that interact with this compound would depend on the specific protein target. However, based on the functional groups present, we can predict the types of residues that would be crucial for binding.

For optimal ligand-receptor complementarity, a binding site would likely possess a combination of polar and nonpolar regions. A positively charged residue (e.g., arginine or lysine) would be ideally positioned to form a salt bridge or strong hydrogen bond with the negatively charged carboxylate group of the ligand. A hydrophobic pocket would be necessary to accommodate the substituted phenyl ring. The specific positioning of the chloro and fluoro substituents would dictate the precise geometry of this pocket.

General analyses of halogenated ligands interacting with proteins have revealed distinct preferences. For example, fluorine shows a high propensity for interacting with glycine, while chlorine favors interactions with leucine. nih.gov The optimal angle for halogen interactions with oxygen atoms is approximately 120 degrees, and for nitrogen atoms, it is around 96 degrees. nih.gov Therefore, the geometry of the binding site must allow for these specific orientations to maximize the stabilizing effects of the halogen substituents.

Currently, there is no information available in the scientific literature regarding the prediction or analysis of allosteric binding sites for this compound. Allosteric sites are distinct from the active (orthosteric) site of a protein and can modulate the protein's activity upon ligand binding. The prediction of such sites typically requires sophisticated computational methods and is highly dependent on the specific protein target being investigated. Without a known biological target for this compound, any discussion of allosteric binding would be purely speculative.

Structure-Activity Relationship (SAR) Investigations on Halogenated Phenylprop-2-enoic Acid Derivatives

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different chemical features of a compound contribute to its biological potency and selectivity.

The presence and position of halogen substituents on the phenyl ring of phenylprop-2-enoic acid derivatives can have a profound impact on their biological activity. Halogenation can alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. researchgate.net

The 4-chloro and 2-fluoro substitution pattern in this compound is likely to significantly influence its biological profile compared to the unsubstituted parent compound. The chlorine atom at the para-position is a bulky, lipophilic group that can enhance binding through hydrophobic interactions. The fluorine atom at the ortho-position, while also increasing lipophilicity, is a strong electron-withdrawing group that can alter the pKa of the carboxylic acid and influence the electronic properties of the aromatic ring. This can, in turn, affect the strength of hydrogen bonds and other electrostatic interactions.

Studies on other classes of compounds have demonstrated that the nature of the halogen can be critical for activity. For example, in some systems, brominated compounds have shown superior activity compared to their chlorinated and fluorinated counterparts. mdpi.com The specific combination of a chloro and a fluoro substituent in this compound suggests a tailored approach to modulate its activity, potentially balancing potency and pharmacokinetic properties. The strategic placement of fluorine can also block metabolic pathways, leading to increased bioavailability and duration of action. researchgate.net

Table 2: General Effects of Fluoro and Chloro Substituents on Physicochemical Properties and Biological Activity

SubstituentEffect on LipophilicityElectronic EffectCommon Interaction TypesPotential Impact on Bioactivity
Fluoro (F) IncreaseStrong Electron-WithdrawingHydrogen Bonding, ElectrostaticEnhanced binding affinity, altered pKa, metabolic stability
Chloro (Cl) Significant IncreaseElectron-WithdrawingHydrophobic Interactions, Halogen BondingIncreased potency through hydrophobic binding, altered distribution

This table represents general trends and the specific impact can vary depending on the biological target.

The prop-2-enoic acid side chain is a critical pharmacophore for many biologically active molecules. The carboxylic acid group, as previously mentioned, is a primary site for strong, directional interactions such as hydrogen bonds and salt bridges with polar and charged residues in a protein's active site. The negative charge of the carboxylate at physiological pH is often crucial for anchoring the ligand within the binding pocket.

The double bond in the prop-2-enoic acid moiety confers rigidity to the side chain, restricting its conformational flexibility. This rigidity helps to pre-organize the molecule in a conformation that is favorable for binding, reducing the entropic penalty upon binding to a receptor. The configuration of this double bond (typically trans or E in cinnamic acid derivatives) is also critical as it determines the spatial relationship between the phenyl ring and the carboxylic acid group. This geometry must be complementary to the topology of the protein's active site for effective binding. Any alteration to this configuration would likely have a significant impact on biological activity.

Substituent Effects on Reactivity and Bioactivity

A critical aspect of understanding the pharmacological potential of a molecule involves analyzing the effects of its chemical substituents on both its chemical reactivity and biological activity. For this compound, the key substituents are the chloro and fluoro groups on the phenyl ring. Generally, the presence and position of halogen atoms can significantly influence a molecule's properties, such as its lipophilicity, electronic distribution, and metabolic stability. This, in turn, affects how the molecule interacts with biological targets.

However, specific structure-activity relationship (SAR) studies detailing how the 4-chloro and 2-fluoro substituents on the phenyl ring of the prop-2-enoic acid scaffold influence its specific biological activities have not been reported in the available scientific literature. Research on the broader class of substituted cinnamic acids suggests that such modifications are crucial for target specificity and potency, but direct experimental data for this compound is not available.

Investigations of Enzyme Inhibition Mechanisms

Target-Specific Enzyme Inhibition Studies (e.g., Cyclooxygenase-2 (COX-2), Kinases, Carbonic Anhydrase)

Many prop-2-enoic acid derivatives have been investigated as potential enzyme inhibitors.

Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors are a significant class of anti-inflammatory drugs. nih.govnih.gov The general structure of many COX-2 inhibitors includes a diaryl heterocycle, but various scaffolds, including those related to propenoic acid, have been explored. nih.gov The specific inhibitory activity and selectivity of this compound against COX-2 have not been documented.

Kinases: Protein kinases are crucial targets in cancer therapy. mdpi.com Numerous compounds containing phenyl and carboxylic acid moieties have been designed as kinase inhibitors. mdpi.comnih.gov However, there are no available studies that specifically assess the potential of this compound to inhibit any specific kinase.

Carbonic Anhydrase: Carbonic anhydrase inhibitors are used to treat conditions like glaucoma and epilepsy. nih.govmdpi.com While various classes of molecules can inhibit this enzyme, there is no published data to indicate that this compound has been evaluated for this activity. nih.govnih.gov

Allosteric and Orthosteric Modulatory Mechanisms

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, offering a mechanism for fine-tuning biological responses. wikipedia.orgnih.govnih.gov This approach can provide greater selectivity compared to traditional orthosteric ligands. nih.gov Investigations into whether this compound acts as an allosteric or orthosteric modulator of any biological target have not been reported. Such studies would be essential to characterize its mechanism of action, but this information is currently absent from the scientific record.

Nucleic Acid (DNA/RNA) Interaction Studies

Binding Modes (e.g., Intercalation, Groove Binding) and Affinity Measurements

The interaction of small molecules with DNA or RNA can be a mechanism for anticancer or antimicrobial activity. These interactions can occur through various modes, such as intercalation between base pairs or binding within the major or minor grooves. Studies on related compounds, such as (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid, have focused on crystal structure analysis rather than DNA binding properties. nih.gov There is no available research that has measured the binding affinity or determined the binding mode of this compound with DNA or RNA.

Influence of Ligand Structure on DNA Conformation

The binding of a small molecule can induce conformational changes in DNA, which can affect cellular processes like replication and transcription. However, without evidence of DNA binding for this compound, there are consequently no studies on how its structure might influence DNA conformation.

Environmental Fate and Degradation Pathways of 3 4 Chloro 2 Fluorophenyl Prop 2 Enoic Acid

Biotransformation and Biodegradation Studies by Microorganisms

The ability of microorganisms to metabolize a wide array of organic compounds is a cornerstone of environmental bioremediation. The biodegradation of halogenated aromatics is a complex process that generally involves a series of enzymatic reactions to detoxify the compound and utilize it as a source of carbon and energy.

The microbial degradation of halogenated aromatic compounds typically proceeds through a sequence of metabolic pathways, often categorized as upper, middle, and lower pathways. The initial steps in the upper pathway involve modifications to the molecule that prepare it for ring cleavage. For a compound like 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid, this could involve transformations of the propenoic acid side chain.

The crucial step in the degradation of these compounds is dehalogenation, which occurs in the middle pathway and is often the most challenging part of the process. This step involves the removal of halogen atoms (chlorine and fluorine in this case) from the aromatic ring, which significantly reduces the compound's toxicity and recalcitrance. Microorganisms have evolved various enzymatic strategies for dehalogenation, which can occur either aerobically or anaerobically.

Once dehalogenated, the resulting aromatic intermediates, such as catechols or protocatechuates, enter the lower pathway. Here, dioxygenase enzymes cleave the aromatic ring, generating aliphatic intermediates that can then enter central metabolic cycles, like the tricarboxylic acid (TCA) cycle, for complete mineralization to carbon dioxide and water.

The specific enzymes and pathways involved can vary significantly between different microbial species and are influenced by the nature and position of the halogen substituents on the aromatic ring.

While specific studies on the microbial degradation of this compound are not extensively documented, the degradation pathways of structurally similar compounds provide insights into potential intermediate metabolites. The degradation of the parent compound, cinnamic acid, by Stenotrophomonas sp. has been shown to proceed through the reduction of the side chain to form 3-phenylpropionic acid, followed by hydroxylation of the aromatic ring to produce 3-(4-hydroxyphenyl) propionic acid, and subsequent metabolites like 4-hydroxybenzoic acid and protocatechuic acid.

For halogenated analogues, a primary step would likely involve dehalogenation. The degradation of 4-chlorobiphenyl, for instance, results in 4-chlorobenzoic acid as a major metabolic product. In the case of this compound, initial transformation could involve the saturation of the prop-2-enoic acid side chain, followed by hydroxylation of the aromatic ring. The removal of the chlorine and fluorine atoms would be a critical step, potentially leading to hydroxylated intermediates. Given the stability of the carbon-fluorine bond, its cleavage is often a rate-limiting step in the degradation of fluorinated compounds.

Another potential biotransformation, observed in the case of fluorinated cinnamic acids when incubated with Streptomyces sp., is the conversion to the corresponding amide. This suggests that a possible metabolite of this compound could be 3-(4-chloro-2-fluorophenyl)acrylamide.

Based on these analogous pathways, a hypothetical degradation sequence for this compound could involve one or more of the following steps, leading to the formation of various intermediates.

Table 1: Plausible Intermediate Metabolites in the Biodegradation of this compound

Proposed Intermediate Potential Precursor(s) Enzymatic Reaction Type
3-(4-Chloro-2-fluorophenyl)propanoic acid This compound Reduction
3-(4-Chloro-2-fluoro-x-hydroxyphenyl)prop-2-enoic acid This compound Hydroxylation
4-Chloro-2-fluorophenol Hydroxylated intermediates Side-chain cleavage
Catechol derivatives Dehalogenated intermediates Hydroxylation

Photolytic and Chemical Degradation Mechanisms

In addition to microbial action, chemical and photolytic processes in the environment can contribute to the transformation of organic compounds. These abiotic degradation pathways are influenced by factors such as sunlight intensity, pH, and the presence of other reactive chemical species in the environment.

The presence of an aromatic ring and a conjugated double bond in this compound suggests that it may absorb ultraviolet (UV) radiation from sunlight, potentially leading to photodegradation. Studies on the photodegradation of the structurally related herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) have shown that it is susceptible to decomposition under UV irradiation. The major photoproducts identified in these studies were 1,4-dihydroxy-2-methylbenzene and 2-methyl-2,5-cyclohexadiene-1,4-dione, with 2-methylphenol as a minor product.

By analogy, it is plausible that UV radiation could induce the cleavage of the carbon-halogen bonds in this compound, leading to dehalogenation. Additionally, photochemical reactions could lead to the formation of phenolic compounds through hydroxylation of the aromatic ring. The rate and extent of photodegradation would be dependent on various environmental factors, including the intensity and wavelength of UV radiation, the presence of photosensitizers in the water, and the pH of the medium.

Table 2: Potential Photodegradation Products of this compound Based on Analogous Compounds

Potential Photoproduct Formation Pathway
3-(2-Fluoro-4-hydroxyphenyl)prop-2-enoic acid Photohydrolysis of C-Cl bond
3-(4-Chloro-2-hydroxyphenyl)prop-2-enoic acid Photohydrolysis of C-F bond

Oxidative and reductive processes are key chemical degradation pathways in the environment. Halogenated aromatic compounds can be susceptible to attack by reactive oxygen species, such as hydroxyl radicals, which can be generated photochemically in natural waters. These radicals can initiate a cascade of reactions leading to hydroxylation, dehalogenation, and eventual ring cleavage.

Reductive dehalogenation is another important environmental process, particularly in anaerobic environments where reducing conditions prevail. In this process, the halogen atom is replaced by a hydrogen atom. For this compound, this could lead to the formation of 3-(2-fluorophenyl)prop-2-enoic acid or 3-(4-chlorophenyl)prop-2-enoic acid as initial products. Advanced reduction processes have been shown to be effective in the dehalogenation of various halogenated organic compounds.

The presence of certain metals, such as iron, can also influence the degradation of carboxylic acids in the environment. For example, the photodegradation of aliphatic carboxylic acids in the presence of Fe(III) and halides has been shown to produce alkyl halides. While the direct relevance to an aromatic carboxylic acid needs further investigation, it highlights the potential for complex chemical transformations in natural systems.

Table 3: List of Compounds Mentioned

Compound Name
This compound
3-Phenylpropionic acid
4-Hydroxy benzoic acid
Protocatechuic acid
4-Chlorobiphenyl
4-Chlorobenzoic acid
3-(4-chloro-2-fluorophenyl)acrylamide
4-chloro-2-methylphenoxyacetic acid (MCPA)
1,4-dihydroxy-2-methylbenzene
2-methyl-2,5-cyclohexadiene-1,4-dione
2-methylphenol
3-(2-fluorophenyl)prop-2-enoic acid
3-(4-chlorophenyl)prop-2-enoic acid
Catechol
3-(4-Chloro-2-fluorophenyl)propanoic acid
3-(4-Chloro-2-fluoro-x-hydroxyphenyl)prop-2-enoic acid
4-Chloro-2-fluorophenol
3-(2-Fluoro-4-hydroxyphenyl)prop-2-enoic acid

Potential Applications of 3 4 Chloro 2 Fluorophenyl Prop 2 Enoic Acid in Advanced Chemical Research and Development

The unique structural characteristics of 3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid, a halogenated derivative of cinnamic acid, position it as a compound of significant interest in various fields of advanced chemical research. Its phenyl ring, substituted with both chloro and fluoro groups, combined with the prop-2-enoic acid moiety, provides a versatile scaffold for developing novel molecules with tailored properties. This article explores its potential contributions to medicinal chemistry, rational drug design, and materials science.

Future Research Directions and Emerging Paradigms for 3 4 Chloro 2 Fluorophenyl Prop 2 Enoic Acid

Development of Novel Derivatization and Bioconjugation Strategies

The core structure of 3-(4-chloro-2-fluorophenyl)prop-2-enoic acid offers multiple avenues for chemical modification to enhance its biological activity and pharmacokinetic profile. The presence of a carboxylic acid group, an alkene double bond, and a substituted aromatic ring allows for a variety of derivatization and bioconjugation strategies. nih.gov

Novel Derivatization Approaches:

Future research will likely focus on creating a diverse library of derivatives by modifying these functional groups. Key strategies include:

Esterification and Amidation: The carboxylic acid group is a primary target for creating esters and amides. These reactions can alter the compound's solubility, lipophilicity, and ability to cross biological membranes. For instance, the amidation of cinnamic acid using various reagents like triazine-based compounds has been shown to produce derivatives with significant biological potential. nih.gov

Modifications of the Alkene Bond: The double bond in the prop-2-enoic acid chain can be targeted for reactions such as hydrogenation or addition reactions to introduce new functional groups that could influence the molecule's interaction with biological targets.

Substitution on the Phenyl Ring: The chloro and fluoro substituents on the phenyl ring can be modified through various cross-coupling reactions to introduce different functional groups, potentially leading to compounds with altered electronic and steric properties and, consequently, different biological activities.

Bioconjugation Strategies:

Bioconjugation involves linking this compound to other bioactive molecules, such as peptides, antibodies, or nanoparticles. This approach aims to create targeted drug delivery systems that can selectively deliver the compound to diseased cells or tissues, thereby increasing its efficacy and reducing potential side effects. The development of bioconjugates from natural hydroxycinnamic acids has shown promise in biomedical, cosmetic, and food applications. mdpi.commdpi.com

Integrated Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods is becoming a cornerstone of modern drug discovery. For this compound, these integrated approaches can significantly accelerate the identification of new derivatives with improved therapeutic properties.

Computational Tools in Drug Design:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are instrumental in understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of novel compounds and prioritize their synthesis.

Molecular Docking: This computational technique can predict the binding orientation of a molecule to a target protein. Molecular docking studies can help in identifying potential biological targets for this compound and its derivatives and in designing new compounds with enhanced binding affinity. mdpi.com

Experimental Validation:

The predictions from computational models must be validated through rigorous experimental testing. This iterative cycle of computational design, chemical synthesis, and biological evaluation is crucial for the efficient discovery of new drug candidates.

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is gradually being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. mdpi.com This approach is particularly relevant for complex multifactorial diseases. Cinnamic acid derivatives have been explored as multi-target-directed ligands, for instance, in the context of Alzheimer's disease. nih.govresearchgate.net

The structural features of this compound make it a suitable scaffold for the design of multi-target ligands. By strategically modifying its structure, it may be possible to develop compounds that can simultaneously modulate multiple biological pathways involved in a disease process. Research in this area could lead to the development of more effective therapies for complex diseases. The polypharmacy reduction potential of cinnamic acids has also been considered in the management of type 2 diabetes mellitus. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for Production and Derivatization

The principles of green chemistry are increasingly being applied in the pharmaceutical industry to develop more environmentally friendly and sustainable manufacturing processes. For this compound, this involves developing synthetic routes that are more efficient, use less hazardous reagents, and generate minimal waste.

Key Green Chemistry Strategies:

Catalytic Methods: The use of catalysts, including biocatalysts, can significantly improve the efficiency and selectivity of chemical reactions, reducing the need for stoichiometric reagents and minimizing waste.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can reduce the environmental impact of the synthesis process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chloro-2-fluorophenyl)prop-2-enoic acid, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via condensation reactions involving halogenated aromatic aldehydes and acrylic acid derivatives. For example, describes similar protocols using palladium or copper catalysts in solvents like DMF or toluene. Optimization of temperature (e.g., 80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hours) is critical to achieving yields >70% and minimizing byproducts like unreacted intermediates or dimerized species . Purity can be verified using HPLC with UV detection (λ = 254 nm) and compared against reference standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

  • 1H/13C NMR : The α,β-unsaturated carbonyl group produces distinct downfield shifts (δ ~7.5–8.0 ppm for protons on the double bond; δ ~165–170 ppm for the carboxylic acid carbon). Substituents on the aromatic ring (e.g., Cl and F) split signals due to coupling (e.g., J = 8–10 Hz for ortho-F) .
  • FT-IR : Strong absorbance at ~1680–1720 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=C stretch) confirms the enoic acid structure.
  • Mass Spectrometry : ESI-MS in negative ion mode typically shows [M−H]⁻ peaks at m/z ≈ 215 (exact mass depends on isotopic Cl/F patterns) .

Q. How can crystallographic data resolve ambiguities in molecular geometry, and what software tools are recommended?

  • Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry (E/Z configuration) and intermolecular interactions. highlights SHELXL/SHELXS for refinement, with hydrogen-bonding patterns analyzed using Mercury or Olex2 . For example, the dihedral angle between the aromatic ring and the prop-2-enoic acid moiety should be reported to assess planarity .

Advanced Research Questions

Q. What strategies mitigate conflicting biological activity data in studies of this compound’s antimicrobial potential?

  • Discrepancies in MIC (minimum inhibitory concentration) values often arise from variations in bacterial strains, solvent choice (DMSO vs. aqueous buffers), or assay protocols. recommends standardized broth microdilution assays (CLSI guidelines) with positive controls (e.g., ciprofloxacin) and solvent controls to normalize results. Dose-response curves (0.1–100 µg/mL) and time-kill studies can clarify bacteriostatic vs. bactericidal effects .

Q. How do computational methods (e.g., DFT, molecular docking) predict reactivity and target binding for this compound?

  • Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize the molecule’s geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. suggests using AutoDock Vina or Schrödinger Suite for docking studies against targets like COX-2 or bacterial enzymes, with binding affinities (ΔG) validated via MD simulations .

Q. What crystallographic challenges arise due to halogenated substituents, and how are they addressed?

  • The 4-Cl-2-F substitution can induce disorder or twinning in crystals, complicating structure solution. advises using high-resolution data (d ≤ 0.8 Å) and twin refinement in SHELXL. Additionally, low-temperature data collection (100 K) reduces thermal motion artifacts .

Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?

  • Stability studies in for analogous hydroxycinnamic acids show degradation via hydrolysis or oxidation. For this compound, storage at −20°C in amber vials under inert atmosphere (N2) is recommended. LC-MS monitoring at intervals (0, 3, 6 months) quantifies degradation products like 4-chloro-2-fluorobenzoic acid .

Methodological Notes

  • Contradiction Management : Conflicting solubility data (e.g., DMSO vs. ethanol) should be resolved via Hansen solubility parameter analysis .
  • Advanced Characterization : Solid-state NMR or PXRD can supplement SCXRD for polymorph identification .
  • Ethical Reporting : Disclose all synthetic yields, purity thresholds (>95%), and assay replicates (n ≥ 3) to ensure reproducibility .

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